In-Depth Technical Guide: Chemical and Physical Properties of 6-(Methylsulfanyl)pyrimidine-4,5-diamine
In-Depth Technical Guide: Chemical and Physical Properties of 6-(Methylsulfanyl)pyrimidine-4,5-diamine
Executive Summary
As drug discovery increasingly relies on highly functionalized heterocyclic scaffolds, the strategic selection of synthetic precursors is paramount. 6-(Methylsulfanyl)pyrimidine-4,5-diamine (also known as 4,5-diamino-6-methylthiopyrimidine) serves as a critical building block in organic synthesis and medicinal chemistry. This technical guide explores the physicochemical properties, mechanistic utility, and field-proven synthetic workflows for this compound, specifically highlighting its role as a precursor to purines, pteridines, and triazolopyrimidines.
By acting as a Senior Application Scientist, this guide bridges the gap between theoretical chemistry and practical bench-top execution, ensuring that the described protocols are mechanistically sound and self-validating.
Chemical and Physical Properties
Understanding the baseline physical data of 6-(Methylsulfanyl)pyrimidine-4,5-diamine is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature cyclizations.
| Property | Value / Description |
| Chemical Name | 6-(Methylsulfanyl)pyrimidine-4,5-diamine |
| Synonyms | 4,5-diamino-6-(methylthio)pyrimidine; 4,5-Pyrimidinediamine, 6-(methylthio)- |
| CAS Number | 6965-92-0[1] |
| Molecular Formula | C5H8N4S |
| Molecular Weight | 156.21 g/mol [1] |
| Boiling Point | ~342.9 °C at 760 mmHg |
| Appearance | Solid (typically an off-white to pale yellow powder) |
| Commercial Purity | ≥ 97% (often available up to 99%)[1] |
Structural Significance & Causality in Synthesis
The architectural brilliance of 6-(Methylsulfanyl)pyrimidine-4,5-diamine lies in its specific substitution pattern:
-
The C4/C5 Diamine Motif: The pyrimidine ring is inherently electron-deficient, but the two adjacent amino groups act as strong electron donors. This ortho-diamine configuration is the classical starting point for the[2], allowing for rapid cyclization with orthoesters, formic acid, or nitrous acid to form fused bicyclic systems.
-
The C6 Methylthio Group (-SMe): Why retain a methylthio group instead of a simple chloride? While a chloride is a potent leaving group, it can be overly reactive or undergo unwanted dehalogenation during the reduction of nitro precursors. The -SMe ether is highly stable under reductive conditions. Once the fused bicyclic system (such as a triazolopyrimidine) is formed, the -SMe group acts as an excellent "pseudo-halogen" leaving group. It facilitates late-stage Nucleophilic Aromatic Substitution (SNAr) with diverse primary or secondary amines, a critical step in generating libraries of targeted kinase inhibitors[3][4].
Experimental Workflows & Protocols
The following protocols detail the synthesis of the diamine and its subsequent cyclization. Every step is designed as a self-validating system to ensure high-fidelity results at the bench.
Workflow 1: Synthesis of 6-(Methylsulfanyl)pyrimidine-4,5-diamine
Objective: Convert 4-amino-6-chloro-5-nitropyrimidine to the target diamine via sequential thiolation and reduction.
Step 1: Nucleophilic Aromatic Substitution (Thiolation)
-
Preparation: Dissolve 4-amino-6-chloro-5-nitropyrimidine in anhydrous methanol[5].
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric excess (1.1–1.2 eq) of sodium thiomethoxide (NaSMe) dropwise[6].
-
Causality: The thiolate is a highly potent nucleophile. The ortho-nitro group strongly withdraws electron density from the pyrimidine ring, activating the C6 position and driving the rapid displacement of the chloride ion.
-
-
Validation: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc). The disappearance of the starting material validates the formation of 4-amino-6-(methylthio)-5-nitropyrimidine.
-
Workup: Quench with water and neutralize with dilute acetic acid to precipitate the intermediate. Filter and dry.
Step 2: Nitro Group Reduction
-
Preparation: Suspend the intermediate in a mixture of ethanol and water (3:1 v/v) and heat to 60 °C.
-
Reaction: Add sodium dithionite (Na2S2O4) (3-4 eq) in portions.
-
Causality: While catalytic hydrogenation (H2, Pd/C) is the standard for nitro reduction, the presence of the thioether (-SMe) can severely poison palladium catalysts. Dithionite provides a reliable, sulfur-tolerant chemical reduction pathway.
-
-
Validation: Stir for 1 hour. The self-validating visual cue is the complete dissipation of the bright yellow color (characteristic of the nitro compound), indicating successful conversion to the amine.
-
Workup: Cool, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield the pure 6-(Methylsulfanyl)pyrimidine-4,5-diamine.
Workflow 2: Cyclization to 7-Methylthio-v-triazolo[4,5-d]pyrimidine
Objective: Utilize the diamine core to construct a biologically relevant fused heterocycle.
-
Preparation: Dissolve 6-(Methylsulfanyl)pyrimidine-4,5-diamine in 10% aqueous acetic acid and cool to 0–5 °C[7].
-
Reaction: Slowly add an aqueous solution of sodium nitrite (NaNO2) (1.1 eq)[4].
-
Causality: Nitrous acid selectively diazotizes the more nucleophilic C5-amine. The resulting diazonium salt is perfectly positioned spatially for an immediate, spontaneous intramolecular nucleophilic attack by the adjacent C4-amine, driving the rapid formation of the triazole ring[8].
-
-
Validation: Stir for 30 minutes. The cyclized product will precipitate out of the acidic solution. Filter and wash with cold water. LC-MS analysis must be performed to confirm a mass shift corresponding to [M+H]+ = 168 m/z, verifying structural integrity[2].
Mechanistic Visualizations
The following diagrams map the logical flow of the chemical synthesis and the downstream biological utility of the scaffold.
Synthetic pathway of 6-(Methylsulfanyl)pyrimidine-4,5-diamine and downstream cyclization.
Mechanistic utility of the 6-methylsulfanyl group in targeted drug discovery.
References
-
LookChem Database. "6-(Methylsulfanyl)pyrimidine-4,5-diamine | CAS 6965-92-0". LookChem. URL:[Link]
-
Weiss, R., Robins, R. K., & Noell, C. W. (1960). "Potential Purine Antagonists. XXIII. Synthesis of Some 7-Substituted Amino-v-triazolo(d)pyrimidines". The Journal of Organic Chemistry, 25(5), 765–770. URL:[Link]
Sources
- 1. CAS:6965-92-06-(Methylthio)pyrimidine-4,5-diamine-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. lib3.dss.go.th [lib3.dss.go.th]
